脱甲氧基矢车菊素

概述

描述

Desmethoxycentaureidin is a natural compound found in the aerial parts of Centaurea maculosa, a plant species belonging to the Asteraceae family . It is a flavonoid with the molecular formula C17H14O7 and a molecular weight of 330.29 g/mol . This compound is known for its various pharmacological properties, including anti-inflammatory and antiproliferative activities .

科学研究应用

Desmethoxycentaureidin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other flavonoids and related compounds.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

Desmethoxycentaureidin is a natural compound found in the aerial parts of Centaurea maculosa, a plant species belonging to the Asteraceae family . This compound has been reported to have multiple pharmacological activities, making it an attractive candidate for drug development .

Target of Action

Desmethoxycentaureidin primarily targets HeLa cells, a type of human cancer cell . It shows high inhibitory activity against the growth of these cells .

Mode of Action

Desmethoxycentaureidin exerts its effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These cytokines play a crucial role in the inflammatory response, and their inhibition can help reduce inflammation.

Result of Action

The primary result of desmethoxycentaureidin’s action is the inhibition of HeLa cell growth . This suggests that it may have potential as an antitumor agent. Additionally, its anti-inflammatory effects could have broad implications for conditions characterized by inflammation .

生化分析

Biochemical Properties

Desmethoxycentaureidin interacts with various biomolecules in biochemical reactions. It has been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . The nature of these interactions involves the modulation of these biomolecules’ activities, leading to the observed pharmacological effects.

Cellular Effects

Desmethoxycentaureidin influences cell function in various ways. It has shown promise as an antitumor agent, inhibiting the growth of various cancer cell lines in vitro and in vivo . It also exhibits antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses . Furthermore, it protects cells against oxidative stress-mediated damage, exhibiting antioxidant properties .

Molecular Mechanism

The molecular mechanism of action of Desmethoxycentaureidin involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Desmethoxycentaureidin vary with different dosages in animal models

准备方法

Synthetic Routes and Reaction Conditions: Desmethoxycentaureidin can be synthesized through several chemical routes. One common method involves the use of flavonoid precursors, which undergo hydroxylation and methoxylation reactions under controlled conditions. The reaction typically requires catalysts such as palladium on carbon (Pd/C) and solvents like dimethyl sulfoxide (DMSO) to facilitate the process .

Industrial Production Methods: Industrial production of desmethoxycentaureidin often involves extraction from natural sources, such as the aerial parts of Centaurea maculosa. The extraction process includes solvent extraction, followed by purification using techniques like column chromatography and recrystallization .

化学反应分析

Types of Reactions: Desmethoxycentaureidin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of desmethoxycentaureidin can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

相似化合物的比较

Desmethoxycentaureidin is unique among flavonoids due to its specific hydroxylation and methoxylation pattern. Similar compounds include:

Eupafolin: Another flavonoid with similar anti-inflammatory properties.

6-Hydroxyluteolin: Known for its antiproliferative activity against various cancer cell lines.

Compared to these compounds, desmethoxycentaureidin exhibits a distinct combination of hydroxyl and methoxy groups, which contribute to its unique pharmacological profile .

生物活性

Desmethoxycentaureidin is a flavonoid compound primarily derived from plants in the Asteraceae family, particularly from species like Achillea moschata and Scoparia dulcis. This article explores its biological activities, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties, supported by various studies and data.

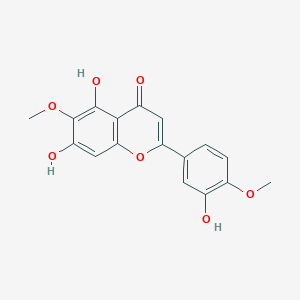

Chemical Structure and Properties

Desmethoxycentaureidin has the chemical formula and is characterized by a polyphenolic structure that contributes to its diverse biological activities. Its structural features allow it to interact with various biological pathways, making it a subject of interest in pharmacological research.

1. Anti-inflammatory Effects

Desmethoxycentaureidin exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in human gastric epithelial cells. For instance, a hydroethanolic extract containing desmethoxycentaureidin demonstrated an IC50 value of approximately 123.7 μg/mL for IL-8 inhibition under TNFα stimulation conditions .

Table 1: Inhibition of Cytokine Release by Desmethoxycentaureidin Extracts

| Extract Type | IC50 (μg/mL) | Cytokine Inhibited |

|---|---|---|

| Hydroethanolic | 123.7 | IL-8 |

| Aqueous | 10 | IL-6 |

| Decoction | 35.2 - 62.7 | IL-6 |

2. Antioxidant Activity

The antioxidant capacity of desmethoxycentaureidin has been evaluated using various assays. In vitro studies indicated that extracts containing this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. The mechanism of action involves the modulation of reactive oxygen species (ROS) levels and enhancement of endogenous antioxidant enzyme activities .

Table 2: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | Significant |

| Ferric Reducing Antioxidant Power | High Activity |

3. Anticancer Potential

Preliminary studies suggest that desmethoxycentaureidin may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to inhibit tumor promoter activity has been documented, indicating its potential as a therapeutic agent in cancer treatment .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the antiproliferative effects of desmethoxycentaureidin on breast cancer cell lines, revealing an IC50 value of approximately 45 μg/mL, which indicates significant cytotoxicity compared to control treatments .

The biological activities of desmethoxycentaureidin can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway: This pathway is crucial in regulating immune response and inflammation. Desmethoxycentaureidin has been shown to impair NF-κB activation, leading to reduced expression of inflammatory mediators .

- Scavenging Free Radicals: The flavonoid structure allows it to donate electrons and neutralize free radicals, thus protecting cellular components from oxidative damage .

- Modulation of Cell Signaling: Desmethoxycentaureidin influences various signaling pathways associated with cancer cell proliferation and survival, promoting apoptotic processes in malignant cells .

属性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-9(12)18)13-6-10(19)15-14(24-13)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWFILUULGOFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antiproliferative activity of desmethoxycentaureidin and against which cancer cell lines has it shown efficacy?

A1: [, ] Desmethoxycentaureidin has demonstrated antiproliferative activity against several cancer cell lines in vitro. Specifically, it exhibited potent activity against human uterine carcinoma (HeLa) cells with a GI50 value of 9 µM [, ]. Additionally, it displayed moderate activity against murine melanoma (B16F10) cells with a GI50 value of 10 µM []. This suggests desmethoxycentaureidin holds potential as a lead compound for further development in cancer research.

Q2: How does the structure of desmethoxycentaureidin influence its antiproliferative activity?

A2: [] Studies have investigated the structure-activity relationship (SAR) of desmethoxycentaureidin and related flavones. The presence of hydroxyl groups at positions 5, 7, and 3' on the flavone skeleton appears crucial for its antiproliferative activity. Modifications to the methoxy substitution pattern on the flavone ring can significantly influence potency against different cancer cell lines. Further research exploring SAR could optimize the structure for enhanced activity and selectivity.

Q3: In what plant species can desmethoxycentaureidin be found?

A3: [, , ] Desmethoxycentaureidin has been isolated from several plant species, highlighting its potential as a naturally occurring bioactive compound. It has been identified in Lippia canescens [], Lantana montevidensis [], and Artemisia alba []. The presence of desmethoxycentaureidin in these diverse plant species suggests a potential role in plant defense mechanisms and warrants further investigation into its ecological significance.

Q4: What is the molecular formula and weight of desmethoxycentaureidin?

A4: Desmethoxycentaureidin possesses the molecular formula C16H12O6 and has a molecular weight of 300.26 g/mol.

Q5: Are there any synthetic routes available for the preparation of desmethoxycentaureidin?

A5: [] Yes, desmethoxycentaureidin can be synthesized. One established method utilizes 2,4-dibenzyloxy-6-hydroxy-3-methoxyacetophenone as a starting material, which undergoes a series of reactions including esterification, diketone formation, cyclization, and hydrogenolysis to yield the desired flavone. This synthetic route provides access to desmethoxycentaureidin and enables further derivatization for structure-activity relationship studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。